molecular formula C35H25N5O2S2 B10935598 N,N'-pyridine-2,6-diylbis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]

N,N'-pyridine-2,6-diylbis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]

Cat. No.: B10935598
M. Wt: 611.7 g/mol
InChI Key: PKCCUPBURIBMFU-UHFFFAOYSA-N
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Description

2-(5-METHYL-2-THIENYL)-N~4~-[6-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-PYRIDYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound featuring multiple aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-2-THIENYL)-N~4~-[6-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-PYRIDYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and quinoline intermediates. These intermediates are then subjected to coupling reactions under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4), bromine, formylating agents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitro, bromo, and formyl derivatives of the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-METHYL-2-THIENYL)-N~4~-[6-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-PYRIDYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit key enzymes involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-METHYL-2-THIENYL)-N~4~-[6-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-PYRIDYL]-4-QUINOLINECARBOXAMIDE is unique due to its combination of thienyl, quinoline, and pyridyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C35H25N5O2S2

Molecular Weight

611.7 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)-N-[6-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]pyridin-2-yl]quinoline-4-carboxamide

InChI

InChI=1S/C35H25N5O2S2/c1-20-14-16-30(43-20)28-18-24(22-8-3-5-10-26(22)36-28)34(41)39-32-12-7-13-33(38-32)40-35(42)25-19-29(31-17-15-21(2)44-31)37-27-11-6-4-9-23(25)27/h3-19H,1-2H3,(H2,38,39,40,41,42)

InChI Key

PKCCUPBURIBMFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CC=C4)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)C

Origin of Product

United States

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